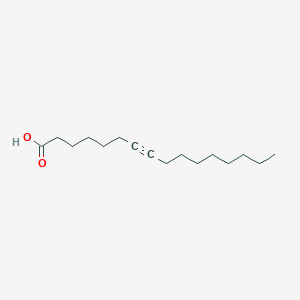
Diisobutyl vinylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisobutyl vinylphosphonate is an organophosphorus compound characterized by the presence of a vinyl group attached to a phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisobutyl vinylphosphonate can be synthesized through several methods, including the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. Another method involves the cross-metathesis of vinylphosphonates with terminal alkenes using ruthenium-based catalysts . These reactions typically require specific conditions such as the presence of a catalyst, controlled temperature, and sometimes microwave irradiation to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of palladium or copper catalysts is common in these processes, allowing for the large-scale synthesis of the compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diisobutyl vinylphosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the vinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, copper catalysts for nucleophilic substitutions, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .
Applications De Recherche Scientifique
Diisobutyl vinylphosphonate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems and as a biochemical probe.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diisobutyl vinylphosphonate involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The vinyl group allows for further functionalization, making it a versatile compound for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other vinylphosphonates and phosphonate esters such as diethyl vinylphosphonate and dimethyl vinylphosphonate .
Uniqueness
Diisobutyl vinylphosphonate is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific reactivity and stability profiles .
Propriétés
Numéro CAS |
2359-17-3 |
|---|---|
Formule moléculaire |
C10H21O3P |
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
1-[ethenyl(2-methylpropoxy)phosphoryl]oxy-2-methylpropane |
InChI |
InChI=1S/C10H21O3P/c1-6-14(11,12-7-9(2)3)13-8-10(4)5/h6,9-10H,1,7-8H2,2-5H3 |
Clé InChI |
XUXXZCFRZHFEEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COP(=O)(C=C)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)
![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)
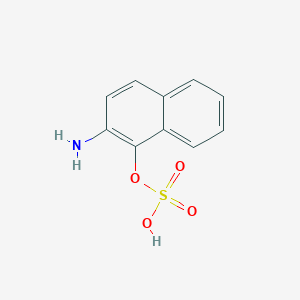
![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)
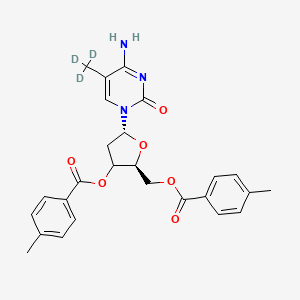
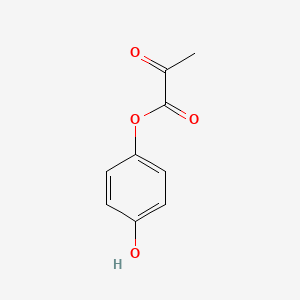
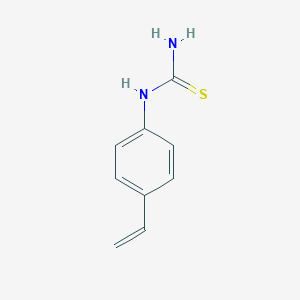
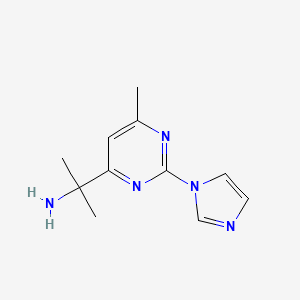
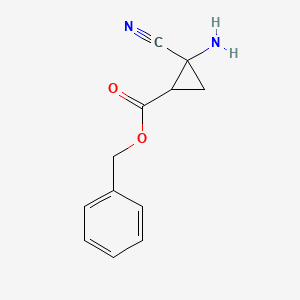
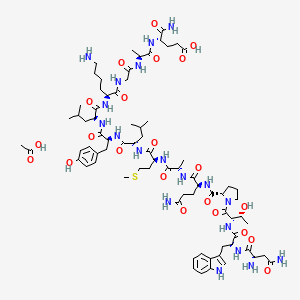
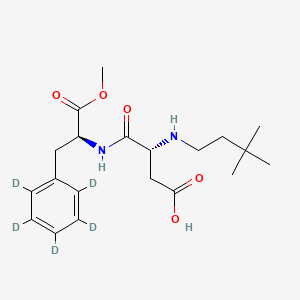
![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)
